molecular formula C13H21BrCl2N2O B2873023 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride CAS No. 90236-68-3

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride

Cat. No.: B2873023
CAS No.: 90236-68-3
M. Wt: 372.13
InChI Key: RFMMHQJJOXNGBQ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C13H21BrCl2N2O and a molecular weight of 372.13 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Large-scale reactions are conducted in batch reactors with precise control over temperature, pressure, and reaction time. The final product is often obtained through multiple purification steps, including distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperazine dihydrochloride
  • 1-[2-(4-Fluorophenoxy)ethyl]-4-methylpiperazine dihydrochloride
  • 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperazine dihydrochloride

Comparison: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMHQJJOXNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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